4-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)-N-[(oxolan-2-yl)methyl]-1,3-oxazol-5-amine
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Overview
Description
4-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)-N-[(oxolan-2-yl)methyl]-1,3-oxazol-5-amine is a complex organic compound with the molecular formula C18H17ClN2O5S This compound is notable for its unique structure, which includes a tetrahydrofuran ring, a furan ring, and an oxazole ring, all connected through various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)-N-[(oxolan-2-yl)methyl]-1,3-oxazol-5-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Tetrahydrofuran Ring: This can be achieved through the cyclization of a suitable diol precursor under acidic conditions.
Formation of the Furan Ring: The furan ring can be synthesized via the dehydration of a 1,4-diketone in the presence of an acid catalyst.
Formation of the Oxazole Ring: The oxazole ring is typically formed through the cyclization of an α-haloketone with an amide in the presence of a base.
Coupling Reactions: The final step involves coupling the tetrahydrofuran, furan, and oxazole intermediates using appropriate reagents and conditions, such as palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)-N-[(oxolan-2-yl)methyl]-1,3-oxazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenylsulfonyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents, elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)-N-[(oxolan-2-yl)methyl]-1,3-oxazol-5-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive compound, including its interactions with various biological targets.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: Utilized in the development of specialty chemicals and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)-N-[(oxolan-2-yl)methyl]-1,3-oxazol-5-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to downstream effects on cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(furan-2-yl)propionate: Another furan-containing compound with different functional groups and applications.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A compound with a similar structural motif but different chemical properties and uses.
Uniqueness
4-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)-N-[(oxolan-2-yl)methyl]-1,3-oxazol-5-amine is unique due to its combination of tetrahydrofuran, furan, and oxazole rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Biological Activity
The compound 4-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)-N-[(oxolan-2-yl)methyl]-1,3-oxazol-5-amine is a complex organic molecule notable for its potential biological activities. Its unique structure, which includes an oxazole ring and furan groups, suggests a variety of interactions with biological targets. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C15H16ClN3O4S, with a molecular weight of approximately 410.8 g/mol. The structure features multiple functional groups that contribute to its chemical reactivity and biological activity.
Property | Value |
---|---|
Molecular Formula | C₁₅H₁₆ClN₃O₄S |
Molecular Weight | 410.8 g/mol |
IUPAC Name | This compound |
Research indicates that this compound may interact with various biological targets, including enzymes and receptors involved in critical metabolic pathways. Notably:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are crucial in cancer cell metabolism. This inhibition can lead to altered cellular proliferation and survival pathways.
- Receptor Modulation : Interaction studies suggest that the compound may modulate receptor functions, impacting downstream signaling pathways essential for cellular function and homeostasis.
Biological Activity
The biological activities of this compound have been evaluated in various studies:
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines. For instance, it has been reported to induce apoptosis in cancer cells by disrupting mitochondrial function and increasing reactive oxygen species (ROS) production.
Antimicrobial Properties
Preliminary tests indicate that the compound possesses antimicrobial activity against various bacterial strains. In particular, it has shown moderate effectiveness against Salmonella typhi and Bacillus subtilis, suggesting potential applications in treating bacterial infections .
Case Studies
Several studies have explored the biological activity of similar compounds with structural analogs:
- Study on Oxazole Derivatives : A series of oxazole derivatives were synthesized and evaluated for their activity against Plasmodium falciparum, demonstrating moderate efficacy in the sub-micromolar range . This highlights the potential for further development of oxazole-containing compounds as antimalarial agents.
- Antioxidant Activity : Research has indicated that compounds similar to 4-(4-chlorobenzenesulfonyl)-2-(furan-2-y)-N-methyl-1,3-oxazol have antioxidant properties that may protect cells from oxidative stress, a common pathway in cancer progression .
Future Directions
Given the promising biological activities observed, future research should focus on:
- Mechanistic Studies : Elucidating the precise mechanisms through which this compound exerts its effects will be crucial for understanding its therapeutic potential.
- In Vivo Studies : Conducting animal model studies to evaluate the efficacy and safety profile of the compound will provide insights into its clinical applicability.
Properties
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-2-(furan-2-yl)-N-(oxolan-2-ylmethyl)-1,3-oxazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O5S/c19-12-5-7-14(8-6-12)27(22,23)18-17(20-11-13-3-1-9-24-13)26-16(21-18)15-4-2-10-25-15/h2,4-8,10,13,20H,1,3,9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KABPXXCUZVMOEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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